molecular formula C17H16O5 B1324023 4-Acetoxy-2',4'-dimethoxybenzophenone CAS No. 890100-19-3

4-Acetoxy-2',4'-dimethoxybenzophenone

Cat. No.: B1324023
CAS No.: 890100-19-3
M. Wt: 300.3 g/mol
InChI Key: MIHCWPIVGPBWIG-UHFFFAOYSA-N
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Description

4-Acetoxy-2',4'-dimethoxybenzophenone is a benzophenone derivative featuring acetoxy and methoxy substituents on its aromatic rings. Benzophenones are widely studied for their diverse applications in medicinal chemistry, material science, and organic synthesis. This compound is structurally characterized by a central ketone group flanked by a 4-acetoxyphenyl moiety and a 2',4'-dimethoxyphenyl group.

Properties

IUPAC Name

[4-(2,4-dimethoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-11(18)22-13-6-4-12(5-7-13)17(19)15-9-8-14(20-2)10-16(15)21-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHCWPIVGPBWIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641737
Record name 4-(2,4-Dimethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-19-3
Record name Methanone, [4-(acetyloxy)phenyl](2,4-dimethoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890100-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,4-Dimethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-2’,4’-dimethoxybenzophenone typically involves the reaction of 2,4-dimethoxybenzoyl chloride with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of 4-Acetoxy-2’,4’-dimethoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality of the product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-2’,4’-dimethoxybenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroxy derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetoxy group

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted benzophenones

Scientific Research Applications

4-Acetoxy-2’,4’-dimethoxybenzophenone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in studies related to enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials

Mechanism of Action

The mechanism of action of 4-Acetoxy-2’,4’-dimethoxybenzophenone involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The compound’s acetoxy and methoxy groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Benzophenones

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Activity
This compound Not reported Not reported 4-Acetoxy, 2',4'-OMe Not available
4,4'-Dimethoxybenzophenone 242.26 141–146 4,4'-OMe Lithography applications
4-Chloro-2',6'-dimethoxybenzophenone 276.72 Not reported 4-Cl, 2',6'-OMe Not available
4,4'-Dihydroxy-3,3'-dimethoxybenzophenone 274.26 Not reported 4,4'-OH, 3,3'-OMe Anti-inflammatory

Biological Activity

4-Acetoxy-2',4'-dimethoxybenzophenone (commonly referred to as 4-Acetoxy-DMBP) is an organic compound characterized by its unique structural features, including an acetoxy group and two methoxy groups on a benzophenone framework. Its molecular formula is C₁₇H₁₆O₃, with a molecular weight of approximately 268.32 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and photochemical applications.

Chemical Structure and Properties

The chemical structure of 4-Acetoxy-DMBP can be represented as follows:

C17H16O3\text{C}_{17}\text{H}_{16}\text{O}_3

Structural Features:

  • Acetoxy Group: Enhances reactivity and solubility.
  • Methoxy Groups: Contribute to the compound's lipophilicity and potential biological interactions.

Antimicrobial Properties

Research indicates that 4-Acetoxy-DMBP exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

MicroorganismActivity ObservedReference
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansEffective antifungal

Anticancer Activity

4-Acetoxy-DMBP has been investigated for its potential anticancer properties. In vitro studies demonstrate its ability to induce apoptosis in cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. The compound's mechanism of action appears to involve the activation of caspases and the modulation of key signaling pathways associated with cell survival and proliferation.

Case Study: MCF-7 Breast Cancer Cells

  • Objective: To evaluate the apoptotic effects of 4-Acetoxy-DMBP.
  • Methodology: Treatment with varying concentrations of the compound over 48 hours.
  • Findings: Significant reduction in cell viability was observed, along with increased markers of apoptosis (caspase activation).

Results Summary:

  • IC50 values were determined to be approximately 20 µM for MCF-7 cells, indicating potent activity against this cancer type.

The photochemical properties of 4-Acetoxy-DMBP have also been a focus of research. The compound can absorb UV light and may undergo photodegradation, which is relevant for applications in phototherapy and sunscreen formulations.

The precise mechanism by which 4-Acetoxy-DMBP exerts its biological effects remains under investigation. However, preliminary studies suggest that the hydrolysis of the acetoxy group may release phenolic compounds that interact with biological targets, including enzymes and receptors involved in cellular signaling pathways.

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of 4-Acetoxy-DMBP:

  • Antimicrobial Efficacy: Demonstrated broad-spectrum activity against various pathogens.
  • Anticancer Potential: Induction of apoptosis in multiple cancer cell lines.
  • Photochemical Stability: Potential applications in UV protection and therapeutic photochemistry.

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